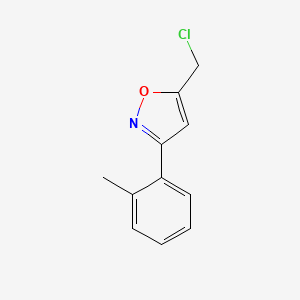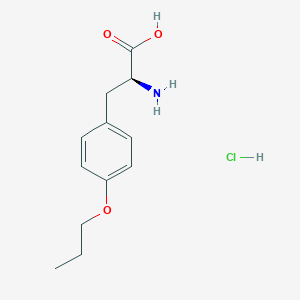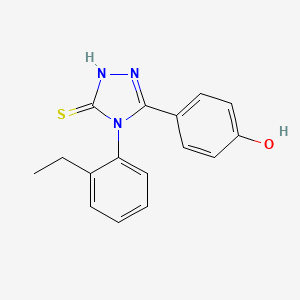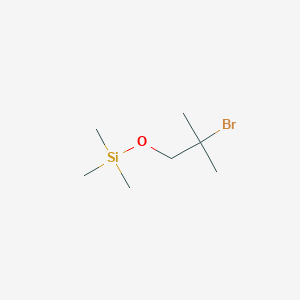
(2-Bromo-2-methylpropoxy)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-2-methylpropoxy)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-methylpropoxy)trimethylsilane typically involves the reaction of 2-bromo-2-methylpropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Bromo-2-methylpropanol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
(2-Bromo-2-methylpropoxy)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Reduction: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which can replace the bromine atom with an iodine atom.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
Substitution Reactions: Products include (2-Iodo-2-methylpropoxy)trimethylsilane.
Hydrolysis: Products include 2-bromo-2-methylpropanol.
Reduction: Products depend on the specific reducing agent and conditions used.
科学研究应用
(2-Bromo-2-methylpropoxy)trimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Materials Science: It can be used in the preparation of silicon-containing polymers and materials.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.
Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions.
作用机制
The mechanism of action of (2-Bromo-2-methylpropoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the trimethylsilyl group play key roles in its reactivity. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol.
相似化合物的比较
Similar Compounds
(2-Bromovinyl)trimethylsilane: Similar in structure but contains a vinyl group instead of a methyl group.
(2-Bromopropoxy)trimethylsilane: Similar but with a propoxy group instead of a methyl group.
Trimethylsilane: Contains only the trimethylsilyl group without the bromine and methyl groups.
Uniqueness
(2-Bromo-2-methylpropoxy)trimethylsilane is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and chemical properties. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis and other applications.
属性
分子式 |
C7H17BrOSi |
|---|---|
分子量 |
225.20 g/mol |
IUPAC 名称 |
(2-bromo-2-methylpropoxy)-trimethylsilane |
InChI |
InChI=1S/C7H17BrOSi/c1-7(2,8)6-9-10(3,4)5/h6H2,1-5H3 |
InChI 键 |
DGZZBMLPQMAVHH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO[Si](C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)
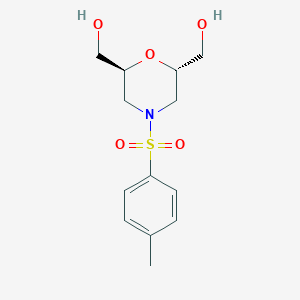

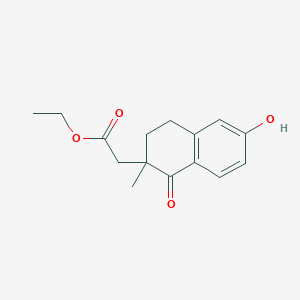
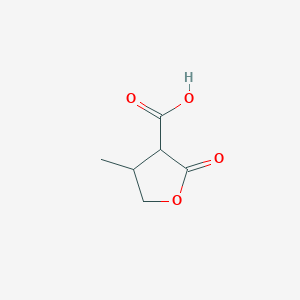
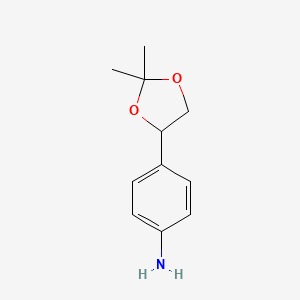
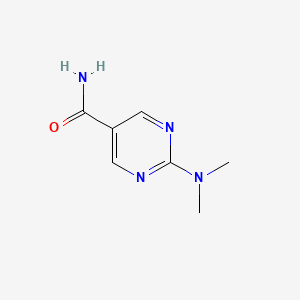
![(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11763632.png)
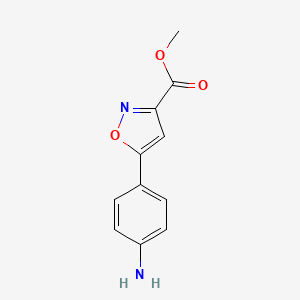
![2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11763638.png)
